2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Description
2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a useful research compound. Its molecular formula is C21H18FN3O3 and its molecular weight is 379.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is noted that this compound is used as anonsense mutation suppressor . Nonsense mutations are changes in DNA that can lead to the premature stop of protein synthesis, resulting in truncated and often non-functional proteins. Suppressing these mutations can restore the production of full-length, functional proteins.
Mode of Action
As a nonsense mutation suppressor, it may interact with the cellular machinery involved in protein synthesis, specifically the ribosome, to prevent the premature termination of protein synthesis caused by nonsense mutations .
Biochemical Pathways
protein synthesis pathway . By suppressing nonsense mutations, it could potentially restore the normal function of genes affected by these mutations, thereby influencing the pathways these genes are involved in .
Result of Action
As a nonsense mutation suppressor, it is likely that its action results in the production of full-length, functional proteins from genes that would otherwise produce truncated, non-functional proteins due to nonsense mutations .
Action Environment
Factors such as ph can influence the stability and activity of many compounds
Biochemical Analysis
Biochemical Properties
It is known that this compound can be synthesized from aromatic amines, barbituric acid, and aryl aldehyde . The process takes place at room temperature under direct irradiation from a UV365 light source .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-24-16-6-4-3-5-15(16)18(26)17-20(24)23-19(13-7-9-14(22)10-8-13)25(21(17)27)11-12-28-2/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKYHRZEKIQJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.